Propanimidamide, 2,2'-azobis(N-hydroxy-2-methyl-
Description
Propanimidamide, 2,2'-azobis(N-hydroxy-2-methyl-), also known as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or AIBA), is a water-soluble azo compound widely utilized as a radical initiator in biochemical and industrial applications. Its molecular formula is C₈H₁₉ClN₆ (with a molecular weight of 234.732 g/mol), and it exists as a crystalline solid with a melting point of 175–177°C . The compound decomposes under heat or light to generate free radicals, making it critical for studying oxidative stress mechanisms, lipid peroxidation, and polymer chemistry . Common synonyms include V-50, VAZO 56, and Azobisisobutyramidinium dichloride .
Properties
CAS No. |
32813-95-9 |
|---|---|
Molecular Formula |
C8H18N6O2 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-[[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]diazenyl]-N'-hydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6O2/c1-7(2,5(9)11-15)13-14-8(3,4)6(10)12-16/h15-16H,1-4H3,(H2,9,11)(H2,10,12) |
InChI Key |
CMIPCRJDHTUYMZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(N=NC(/C(=N/O)/N)(C)C)(/C(=N/O)/N)C |
Canonical SMILES |
CC(C)(C(=NO)N)N=NC(C)(C)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-2-methylpropionitrile (Key Intermediate)
The preparation of Propanimidamide, 2,2'-azobis(N-hydroxy-2-methyl-) starts with the synthesis of 2-amino-2-methylpropionitrile, a crucial intermediate. This intermediate is produced by reacting acetone cyanohydrin with ammonia under controlled conditions:
-
- Liquid ammonia (approx. 121-130 g) and acetone cyanohydrin (approx. 430-434 g, ~92-95% purity) are placed in a 1-liter autoclave.
- Reaction temperature maintained at 25 °C.
- Stirring at 300 rpm for 9-10 hours.
-
- Formation of crude 2-amino-2-methylpropionitrile.
- The reaction mixture contains ammonia, hydrogen cyanide, acetone, and impurities.
-
- The crude product undergoes distillation under reduced pressure (temperature of heat transfer medium 0-50 °C, pressure ≤ 400 mmHg).
- This step removes low-boiling impurities such as ammonia and hydrogen cyanide.
- Resulting purified 2-amino-2-methylpropionitrile contains ≤1.5% ammonia by weight, typically around 0.3%.
- Yield of purified intermediate: ~93 mole % based on acetone cyanohydrin.
Oxidative Coupling to Form 2,2'-Azobis(2-methylpropionitrile)
-
- Purified 2-amino-2-methylpropionitrile.
- Aqueous metal hypochlorite solution (e.g., sodium hypochlorite at 4% concentration, pH adjusted to 10-13.5).
-
- Temperature maintained at 5-10 °C.
- Simultaneous addition of the purified intermediate and hypochlorite solution over 1 hour.
- Stirring continued for 15 minutes post-addition.
-
- Oxidative coupling of the amidine intermediate via hypochlorite-mediated oxidation forms the azo compound.
-
- Formation of an aqueous suspension of 2,2'-azobis(2-methylpropionitrile) crystals.
- Oxidative impurities present initially (~0.09 to 0.15 equivalent by iodometry).
Reduction and Purification Treatment
-
- To remove oxidative impurities and by-products that cause color, odor, and poor crystallinity.
-
- Sodium sulfite, sodium bisulfite, sulfur dioxide, nitrites, pyrosulfites, thiosulfates, oxalic acid, formaldehyde, hydrazine, hydrogen peroxide, hydroxylamine.
- Sulfur dioxide and sodium bisulfite are preferred due to their dual role as acidifying and deodorizing agents.
-
- pH adjusted to acidic conditions (≤ 6.5), often with sulfuric or hydrochloric acid.
- Reduction treatment performed at ~10 °C for 20 minutes.
- Bubbling sulfur dioxide gas or adding sulfite salts.
-
- Decomposition of oxidative impurities and oily by-products.
- Crystallization of pure, white, odorless 2,2'-azobis(2-methylpropionitrile).
- Product exhibits excellent free-flowing properties.
- Purity reaches 99.7%, oxidative impurities less than 100 ppm.
- Yield after reduction treatment: ~96.4% based on 2-amino-2-methylpropionitrile (overall yield ~89.7% based on acetone cyanohydrin).
Comparative Yield and Purity Data
| Step | Condition | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Crude 2-amino-2-methylpropionitrile synthesis | 25 °C, 9-10 h, autoclave | 93 mole % (purified) | ~86% intermediate purity | Distillation removes ammonia, HCN |
| Oxidative coupling (no reduction) | 5-10 °C, 1 h addition + 15 min stirring | 94 mole % (crystals) | 98.5% purity | High oxidative impurities (~3200 ppm), yellow color, offensive odor |
| Oxidative coupling + reduction treatment | pH ≤ 6.5, 10 °C, sulfur dioxide treatment | 96.4% (based on intermediate) | 99.7% purity | Odorless, white crystals, <100 ppm impurities |
Summary of Preparation Method
| Step No. | Process Stage | Key Parameters | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-amino-2-methylpropionitrile | 25 °C, 9-10 h, autoclave, acetone cyanohydrin + ammonia | Crude intermediate with impurities |
| 2 | Purification by reduced pressure distillation | 0-50 °C, ≤400 mmHg pressure | Purified intermediate with ≤1.5% ammonia |
| 3 | Oxidative coupling with metal hypochlorite | 5-10 °C, pH 10-13.5, ≤5% hypochlorite | Formation of azo compound crystals |
| 4 | Reduction treatment with reducing agents | pH ≤ 6.5, ~10 °C, sulfur dioxide or sulfites | Pure, odorless, white crystals with high yield |
Research Findings and Industrial Relevance
- The described method avoids the use of expensive hydrazines, which are common in traditional azo compound synthesis, reducing cost and environmental impact.
- The purification by distillation under mild conditions effectively removes volatile impurities without significant loss.
- The reduction step is critical for removing oxidative impurities that otherwise degrade product quality.
- The final product's high purity and free-flowing nature make it suitable for polymerization initiators and other industrial applications without further recrystallization.
- The process addresses industrial challenges such as odor, color, and waste water treatment by integrating reduction and purification steps.
Chemical Reactions Analysis
Thermal Decomposition and Radical Generation
AAPH decomposes thermally to produce two carbon-centered radicals and nitrogen gas via homolytic cleavage of the azo (-N=N- bond). This reaction is temperature-dependent, with a 10-hour half-life decomposition temperature of 56°C in water . The activation energy for this process is 123.4 kJ/mol , and the frequency factor (ln A) is 34.23 .
Reaction Mechanism :
The generated radicals initiate oxidation reactions in substrates such as lipids, proteins, and DNA. For example, in lipid peroxidation studies, AAPH-derived radicals abstract hydrogen atoms from polyunsaturated fatty acids, forming lipid hydroperoxides .
Lipid Peroxidation
-
Linoleic Acid Oxidation : AAPH induces lipid peroxidation in micelles and low-density lipoprotein (LDL). Binary mixtures of natural phenolics (e.g., quercetin and caffeic acid) show synergistic or antagonistic antioxidant effects depending on their interaction mechanisms .
-
Malondialdehyde (MDA) Formation : In rat lung tissue, AAPH exposure (200 mg/kg) increased MDA levels by 2.5-fold compared to controls, indicating severe lipid oxidation .
Protein Carbonylation
-
AAPH-generated radicals oxidize amino acid side chains (e.g., lysine and arginine), forming carbonyl groups. At 200 mg/kg, carbonyl content in rat plasma increased by 3.8-fold .
Antioxidant Interaction Dynamics
AAPH is used to evaluate antioxidant efficacy via oxygen radical absorbance capacity (ORAC) assays. Key findings include:
-
Rate Constant of Radical Formation : AAPH produces radicals at at 37°C in PBS .
-
Synergistic Effects : Combinations of resveratrol analogues and ascorbic acid show >50% enhancement in radical scavenging capacity compared to individual compounds .
Biological Oxidative Stress Models
AAPH induces oxidative damage in vivo, mimicking pathological conditions:
| Parameter | Control | AAPH 200 mg/kg | Change |
|---|---|---|---|
| Plasma 8-isoPs (pg/mL) | 120 ± 15 | 450 ± 40 | +275% |
| Lung IL-6 (pg/mL) | 12 ± 2 | 68 ± 8 | +467% |
| SOD Activity (U/mg) | 8.5 ± 0.7 | 5.2 ± 0.5 | -39% |
Data from rodent studies show dose-dependent increases in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative damage markers .
Comparative Reactivity with Analogues
| Parameter | AAPH | AIPH |
|---|---|---|
| at 37°C (s⁻¹) | ||
| Radical Yield (μM/min) | 3.2 | 7.5 |
| Bioavailability | Low (aversive to rats) | High |
AIPH (2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride) generates radicals 3.8× faster than AAPH, making it preferable for acute oxidative stress models .
Scientific Research Applications
Oxidative Stress Research
Mechanism of Action
Propanimidamide, 2,2'-azobis(N-hydroxy-2-methyl-) functions by generating free radicals in biological systems. This property allows researchers to simulate oxidative stress conditions, which are critical for understanding various pathological states, including inflammation and cancer.
Case Studies
- Lung Function Impairment : A study investigated the effects of this compound on lung function in Wistar rats. The administration of varying doses resulted in significant increases in airway resistance and oxidative damage markers, indicating its utility in modeling respiratory diseases linked to oxidative stress .
- Macrophage Studies : Research has shown that treatment with Propanimidamide can induce apoptotic and necrotic cell death in macrophages. This application is crucial for studying immune responses under oxidative conditions .
Drug Development and Testing
Oxidation of Pharmaceuticals
Propanimidamide is used as a model oxidant to study the oxidation processes of various drugs. By understanding how drugs react under oxidative conditions, researchers can develop more stable formulations and enhance therapeutic efficacy.
Experimental Findings
In experiments involving linoleic acid oxidation, the compound demonstrated the ability to initiate oxidation reactions through both nucleophilic and free radical pathways. This dual mechanism provides insights into how antioxidants can be formulated to counteract drug degradation .
Antioxidant Mechanism Exploration
Synergistic Effects with Antioxidants
Research indicates that when combined with certain natural phenolics, Propanimidamide can exhibit synergistic antioxidant effects. This finding is essential for developing new antioxidant therapies that could mitigate oxidative damage in biological systems .
Biochemical Analysis
Cellular Studies
The compound has been employed to analyze lipid peroxidation and oxidative damage in various cell types. For instance, it has been shown to induce lipid peroxidation in rat liver cells, making it a useful tool for studying liver diseases related to oxidative stress .
Applications in Cosmetic Science
Stability Testing of Formulations
In cosmetic formulation science, Propanimidamide is used to test the stability and efficacy of products under oxidative stress conditions. This application is vital for ensuring that cosmetic products maintain their integrity and effectiveness over time .
Summary Table of Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Oxidative Stress Research | Simulates oxidative stress conditions in biological systems | Lung function impairment studies |
| Drug Development | Studies drug oxidation processes | Insights into drug stability |
| Antioxidant Mechanism | Explores synergistic effects with antioxidants | Enhanced antioxidant formulations |
| Biochemical Analysis | Analyzes lipid peroxidation and oxidative damage | Induction of lipid peroxidation |
| Cosmetic Science | Tests stability of formulations under oxidative conditions | Ensures product integrity |
Mechanism of Action
The mechanism of action of propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) involves the generation of free radicals through the decomposition of the compound. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition rate and free radical generation are influenced by factors such as temperature, pH, and the presence of other chemical species .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the azo initiator family, which shares the core azobis structure but differs in functional groups, solubility, and applications. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Differences
Solubility and Stability
- AAPH: Highly water-soluble (acetone, methanol, DMSO) but hygroscopic and light-sensitive. Requires storage at 0–6°C .
- VA-086 : Soluble in water and polar solvents. Stable at room temperature but decomposes at 86°C (10-hour half-life) .
- AMVN : Insoluble in water; requires organic solvents (e.g., hexane). Stable under inert atmospheres but explosive upon friction .
- ABTS : Water-soluble and stable as a radical cation in buffered solutions .
Biological Activity
Introduction
Propanimidamide, specifically 2,2'-azobis(N-hydroxy-2-methyl-), also known as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is a compound widely utilized in polymerization processes and as a radical initiator in various biological and chemical applications. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
- Chemical Name : 2,2'-Azobis(2-methylpropionamidine) dihydrochloride
- CAS Number : 2997-92-4
- Molecular Formula : C8H18N6·2HCl
- Molecular Weight : 271.19 g/mol
Structural Formula
The structural formula of AAPH can be represented as follows:
AAPH acts as a free radical generator through thermal decomposition, producing nitrogen and carbon-centered radicals. These radicals can initiate polymerization reactions or participate in oxidative stress-related biological processes. The mechanism involves:
- Thermal Decomposition : Upon heating, AAPH decomposes to yield free radicals.
- Radical Initiation : These radicals can abstract hydrogen atoms from other molecules, leading to chain reactions that can affect cellular components such as lipids and proteins.
Antioxidant Studies
AAPH is frequently used in studies investigating oxidative stress due to its ability to generate reactive oxygen species (ROS). It serves as a model compound to evaluate the antioxidant capacity of various substances.
Table 1: Antioxidant Activity Assays Using AAPH
Polymerization Initiation
Due to its strong radical-generating properties, AAPH is extensively used in the synthesis of polymers. Its water-soluble nature allows for diverse applications in aqueous environments.
Case Studies
- Neurodegeneration Models
- Antifungal Activity
Q & A
Basic Question: What are the optimal storage conditions for 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH/V-50) to ensure stability in radical generation studies?
Answer:
AAPH is heat- and light-sensitive, requiring storage at 0–6°C in airtight, opaque containers to minimize premature decomposition . Conflicting reports suggest room-temperature storage may suffice for short-term use, but rigorous validation via thermal gravimetric analysis (TGA) is recommended to assess batch-specific degradation kinetics . Solubility in polar solvents (e.g., water, methanol) should be confirmed before experimental use, as crystallization or aggregation may alter reactivity .
Advanced Question: How does the choice between AAPH and other azo initiators (e.g., AIPH, AMHP) influence experimental outcomes in lipid peroxidation assays?
Answer:
AAPH generates hydrophilic radicals, making it ideal for aqueous systems (e.g., liposome models), while lipophilic analogs like AMHP are better suited for membrane-bound lipid studies . AIPH, with imidazoline groups, offers higher thermal stability but may introduce confounding metal-chelating effects in biological systems . Methodological optimization should include:
- Radical flux calibration : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to quantify radical generation rates under experimental conditions .
- Temperature control : AAPH’s decomposition rate doubles per ~10°C increase; isothermal conditions (e.g., 37°C for physiological studies) require precise thermostatic regulation .
Basic Question: What analytical techniques are recommended for quantifying AAPH degradation products in oxidative stress models?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., AOZ-d4 , AMOZ-d5 ) enables precise quantification of hydrazine derivatives and carbonyl adducts . For real-time monitoring, UV-Vis spectroscopy at 234 nm tracks the azo bond cleavage kinetics, though interference from biological matrices necessitates blank corrections .
Advanced Question: How can researchers resolve contradictions in reported cytotoxicity thresholds for AAPH in neuronal cell models?
Answer:
Discrepancies arise from variability in:
- Radical scavenging pathways : Endogenous antioxidants (e.g., glutathione) modulate effective doses; pre-treatment with buthionine sulfoximine (BSO) to deplete glutathione standardizes baseline oxidative stress .
- Cell culture media composition : Transition metals (e.g., Fe²⁺) accelerate AAPH decomposition, altering radical flux. Chelators (e.g., EDTA) or metal-free media are critical for reproducibility .
- Dosimetry normalization : Express AAPH concentrations as mM·h⁻¹ (integrated radical exposure) rather than static mM values .
Basic Question: What safety protocols are essential when handling AAPH in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation of fine particulates .
- Spill management : Neutralize spills with 10% sodium bicarbonate solution, followed by absorption with inert materials (e.g., vermiculite) .
Advanced Question: What mechanistic insights can be gained from studying AAPH-derived radicals in protein carbonylation assays?
Answer:
AAPH-derived peroxyl radicals selectively oxidize lysine, arginine, and proline residues, enabling site-specific mapping of protein damage via:
- Immunoblotting : Anti-DNP antibodies detect 2,4-dinitrophenylhydrazine (DNPH)-derivatized carbonyl groups .
- Proteomics : LC-MS/MS with TMT labeling identifies modified residues, while competitive assays with scavengers (e.g., Trolox) clarify radical migration pathways .
Advanced Question: How do pH and ionic strength affect AAPH’s radical generation efficiency in polymer chemistry applications?
Answer:
- pH dependence : AAPH’s azo bond cleavage rate increases under acidic conditions (pH < 5) due to protonation of amidine groups, altering electron density .
- Ionic strength : High salt concentrations (e.g., >0.5 M NaCl) reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) or surfactants (e.g., SDS) to maintain homogeneity .
Basic Question: What are the key differences between AAPH and VA-044 in radical initiation mechanisms for controlled polymerization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
